Cas no 2171869-62-6 ((1-{5-[Amino(phenyl)methyl]-1,2,4-oxadiazol-3-yl}piperidin-4-yl)methanol)
![(1-{5-[Amino(phenyl)methyl]-1,2,4-oxadiazol-3-yl}piperidin-4-yl)methanol structure](https://it.kuujia.com/scimg/cas/2171869-62-6x500.png)
2171869-62-6 structure
Nome del prodotto:(1-{5-[Amino(phenyl)methyl]-1,2,4-oxadiazol-3-yl}piperidin-4-yl)methanol
(1-{5-[Amino(phenyl)methyl]-1,2,4-oxadiazol-3-yl}piperidin-4-yl)methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2171869-62-6
- (1-{5-[amino(phenyl)methyl]-1,2,4-oxadiazol-3-yl}piperidin-4-yl)methanol
- EN300-1268858
- (1-{5-[Amino(phenyl)methyl]-1,2,4-oxadiazol-3-yl}piperidin-4-yl)methanol
-
- Inchi: 1S/C15H20N4O2/c16-13(12-4-2-1-3-5-12)14-17-15(18-21-14)19-8-6-11(10-20)7-9-19/h1-5,11,13,20H,6-10,16H2
- Chiave InChI: MGGQKAOBYWIMDE-UHFFFAOYSA-N
- Sorrisi: OCC1CCN(C2=NOC(C(C3C=CC=CC=3)N)=N2)CC1
Proprietà calcolate
- Massa esatta: 288.15862589g/mol
- Massa monoisotopica: 288.15862589g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 317
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 88.4Ų
(1-{5-[Amino(phenyl)methyl]-1,2,4-oxadiazol-3-yl}piperidin-4-yl)methanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1268858-2500mg |
2171869-62-6 | 2500mg |
$1707.0 | 2023-10-02 | |||
Enamine | EN300-1268858-1000mg |
2171869-62-6 | 1000mg |
$871.0 | 2023-10-02 | |||
Enamine | EN300-1268858-1.0g |
2171869-62-6 | 1g |
$0.0 | 2023-06-08 | |||
Enamine | EN300-1268858-50mg |
2171869-62-6 | 50mg |
$732.0 | 2023-10-02 | |||
Enamine | EN300-1268858-250mg |
2171869-62-6 | 250mg |
$801.0 | 2023-10-02 | |||
Enamine | EN300-1268858-5000mg |
2171869-62-6 | 5000mg |
$2525.0 | 2023-10-02 | |||
Enamine | EN300-1268858-500mg |
2171869-62-6 | 500mg |
$836.0 | 2023-10-02 | |||
Enamine | EN300-1268858-10000mg |
2171869-62-6 | 10000mg |
$3746.0 | 2023-10-02 | |||
Enamine | EN300-1268858-100mg |
2171869-62-6 | 100mg |
$767.0 | 2023-10-02 |
(1-{5-[Amino(phenyl)methyl]-1,2,4-oxadiazol-3-yl}piperidin-4-yl)methanol Letteratura correlata
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
2171869-62-6 ((1-{5-[Amino(phenyl)methyl]-1,2,4-oxadiazol-3-yl}piperidin-4-yl)methanol) Prodotti correlati
- 81184-33-0(4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid)
- 1804728-20-8(Methyl 5-amino-3-cyano-2-(difluoromethyl)pyridine-4-acetate)
- 25016-09-5(1,3-Dimethyl-1H-pyrazole-5-carbaldehyde)
- 4552-48-1(N3-Cyclohexyl-β-alaninamide)
- 1354024-62-6((S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one)
- 1249769-79-6(3-(4-amino-2-bromophenoxy)propan-1-ol)
- 1936651-51-2(2-Methyl-2-(oxan-3-yl)propanal)
- 898761-63-2(5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one)
- 2138288-06-7(1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-5-formyl-1-methyl-)
- 1696921-84-2(3-(2-bromo-5-fluorophenyl)-3-hydroxypropanenitrile)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
